molecular formula C18H17N3O B11838656 1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one CAS No. 183314-30-9

1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one

Cat. No.: B11838656
CAS No.: 183314-30-9
M. Wt: 291.3 g/mol
InChI Key: YYUBCFYZMATEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one is a synthetic organic compound that belongs to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a naphthyridine core substituted with a dimethyl group and an amino-phenyl-ethanone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal to form 2-amino-7-methylnaphthyridine. This intermediate is then subjected to further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase II sets it apart from other similar compounds .

Properties

CAS No.

183314-30-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[4-[(2,7-dimethyl-1,8-naphthyridin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C18H17N3O/c1-11-4-9-16-17(10-12(2)20-18(16)19-11)21-15-7-5-14(6-8-15)13(3)22/h4-10H,1-3H3,(H,19,20,21)

InChI Key

YYUBCFYZMATEJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=C2C=C1)NC3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.